Fmoc-D-phenylalanine
CAS No.: 86123-10-6
Cat. No.: VC21543191
Molecular Formula: C24H21NO4
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 86123-10-6 | 
|---|---|
| Molecular Formula | C24H21NO4 | 
| Molecular Weight | 387.4 g/mol | 
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | 
| Standard InChI | InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 | 
| Standard InChI Key | SJVFAHZPLIXNDH-JOCHJYFZSA-N | 
| Isomeric SMILES | C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | 
| SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | 
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | 
Introduction
| Property | Value | 
|---|---|
| Chemical Name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid | 
| Common Name | Fmoc-D-Phe-OH | 
| CAS Number | 86123-10-6 | 
| Molecular Formula | C₂₄H₂₁NO₄ | 
| Molecular Weight | 387.44 g/mol | 
| Physical Form | White crystalline powder | 
| Melting Point | 183°C | 
| Specific Optical Rotation | +38° to +42° (20°C, c=1 in DMF) | 
Structural Characteristics
Fmoc-D-phenylalanine contains several key structural elements that contribute to its functionality in peptide synthesis and other applications:
- 
The Fmoc protecting group (9-fluorenylmethoxycarbonyl), which shields the amino group during peptide bond formation
 - 
The D-configuration of the phenylalanine component, providing the opposite stereochemistry to the naturally occurring L-isomer
 - 
A carboxylic acid group that enables peptide bond formation
 - 
A hydrophobic benzyl side chain that contributes to structural stability in peptides and self-assembly properties
 
Synthesis Methodologies
Several approaches have been developed for the synthesis of Fmoc-D-phenylalanine, with methods focusing on maintaining high optical purity and yield.
Standard Synthesis Protocol
A simple and efficient synthesis method starts with commercially available D-phenylalanine as the starting material. This approach yields Fmoc-D-phenylalanine with high optical purity, making it suitable for peptide synthesis applications that require stereochemical precision .
The typical reaction involves:
- 
Treatment of D-phenylalanine with Fmoc chloride
 - 
Reaction under basic conditions
 - 
Purification to obtain the final product with high optical purity
 
Alternative Synthesis Approaches
For specialized applications requiring modified Fmoc-D-phenylalanine derivatives, more complex synthesis pathways have been developed. These methods can introduce additional functional groups at specific positions of the phenylalanine structure while maintaining the D-configuration and Fmoc protection .
Physical and Chemical Properties
Fmoc-D-phenylalanine exhibits several distinctive physical and chemical properties that influence its behavior in various research applications.
Solubility Profile
| Solvent | Solubility | 
|---|---|
| Water | Poor | 
| Methanol | Good | 
| Ethanol | Good | 
| Dimethylformamide (DMF) | Excellent | 
| Dimethyl sulfoxide (DMSO) | Excellent | 
| Dichloromethane | Moderate | 
Stability Characteristics
Fmoc-D-phenylalanine demonstrates good stability under standard laboratory conditions but may undergo degradation when exposed to:
- 
Strong acids (causing Fmoc group cleavage)
 - 
Strong bases (potentially causing racemization)
 - 
Extended exposure to high temperatures
 
Applications in Research
Fmoc-D-phenylalanine finds extensive applications across multiple scientific disciplines, with particularly important roles in peptide synthesis and drug development.
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), Fmoc-D-phenylalanine serves as a key building block that allows for the selective modification of amino acids during peptide formation. The Fmoc protecting group enables controlled deprotection conditions compatible with various side-chain protecting groups, making it ideal for creating complex peptide sequences with high purity .
The incorporation of D-phenylalanine into peptides can:
- 
Enhance peptide stability against enzymatic degradation
 - 
Modify secondary structure formation
 - 
Alter biological activity compared to L-amino acid counterparts
 
Drug Development
Fmoc-D-phenylalanine plays a significant role in the design and development of peptide-based pharmaceuticals:
- 
It contributes to creating peptide-based drugs with enhanced stability in biological environments
 - 
The D-configuration can improve resistance to proteolytic degradation, extending drug half-life
 - 
The compound enables the development of pharmaceuticals that target specific biological pathways with improved therapeutic efficacy
 - 
Its incorporation can enhance bioavailability of therapeutic agents in pharmaceutical formulations
 
Biotechnology Applications
In biotechnology research, Fmoc-D-phenylalanine enables:
- 
Creation of peptide libraries for screening potential drug candidates
 - 
Development of peptide-based biosensors
 - 
Production of antimicrobial peptides with enhanced stability
 
Self-Assembly and Hydrogel Formation
One of the most fascinating properties of Fmoc-D-phenylalanine is its ability to self-assemble into supramolecular structures. Research has demonstrated that:
- 
Fmoc-D-phenylalanine can form hydrogels through self-assembly processes
 - 
These hydrogels have potential applications in drug delivery, tissue engineering, and wound healing
 - 
The self-assembly process involves multiple non-covalent interactions, including π-π stacking, hydrogen bonding, and hydrophobic interactions
 
A study on the self-assembly of Fmoc-phenylalanine derivatives revealed that:
- 
Physical and thermal stimuli can induce gel formation above critical concentrations
 - 
The Fmoc group, the covalent linkage between Fmoc and phenylalanine, the flexibility of the phenylalanine side chain, pH, and buffer ions all play roles in self-assembly
 - 
A polymorphic transition occurs when Fmoc-phenylalanine transitions to hydrogel form
 
Neuroscience Research
Fmoc-D-phenylalanine contributes to neuroscience research through:
- 
Studies related to neurotransmitter pathways
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Understanding the role of peptides in brain function and behavior
 - 
Developing treatments for neurodegenerative diseases
 - 
Investigating neuropeptide functions and signaling mechanisms
 
Comparison with Related Compounds
Fmoc-D-phenylalanine vs. Fmoc-L-phenylalanine
The D and L isomers differ primarily in their stereochemistry, which results in distinct properties:
| Property | Fmoc-D-phenylalanine | Fmoc-L-phenylalanine | 
|---|---|---|
| Specific Rotation | +38° to +42° (20°C, DMF) | -37° to -42° (20°C, DMF) | 
| Natural Occurrence | Synthetic, non-proteinogenic | Derived from natural amino acid | 
| Peptide Conformation | Induces different secondary structures | Forms standard α-helices and β-sheets | 
| Biological Stability | Higher resistance to proteolytic enzymes | Standard proteolytic susceptibility | 
Comparison with Derivative Compounds
Research comparing Fmoc-phenylalanine with corresponding peptoid derivatives revealed significant differences in self-assembly behavior:
- 
While Fmoc-phenylalanine amino acids assemble into one-dimensional (1D) nanofibrils, Fmoc-peptoid analogues preferentially form two-dimensional (2D) nano- and microsheets
 - 
These 2D structures ultimately adopt crystalline states rather than hydrogel networks
 - 
Crystal diffraction analysis suggests that hydrogen bonding of the carbamate group in Fmoc-phenylalanine is crucial for directing unilateral 1D growth of fibrils
 - 
The peptoid analogues, lacking these specific hydrogen bonding capabilities, rely primarily on π-π interactions, which favor assembly into 2D architectures
 
Recent Research Trends
Current research involving Fmoc-D-phenylalanine focuses on several emerging areas:
Advanced Drug Delivery Systems
Recent studies are exploring the use of Fmoc-D-phenylalanine-based hydrogels as controlled release systems for pharmaceutical compounds. The self-assembly properties of these materials allow for the creation of drug delivery vehicles with tunable release profiles .
Biomaterial Development
Researchers are investigating Fmoc-D-phenylalanine derivatives in creating functional biomaterials for tissue engineering and regenerative medicine applications. The ability to form supramolecular structures with defined properties makes these compounds promising candidates for scaffold materials .
Modified Derivatives for Enhanced Functionality
Development of specialized Fmoc-D-phenylalanine derivatives, such as Fmoc-3,4-dichloro-D-phenylalanine and Fmoc-3-(Boc-aminomethyl)-D-phenylalanine, provides expanded capabilities for specific research applications, including bioconjugation and targeted drug delivery systems .
Practical Considerations in Laboratory Use
Quality Assessment
When evaluating Fmoc-D-phenylalanine for research applications, several quality parameters should be considered:
| Parameter | Standard Specification | Method | 
|---|---|---|
| Appearance | White to off-white crystalline powder | Visual inspection | 
| Chemical Purity | ≥98.0% | HPLC | 
| Optical Purity | Specific rotation +38° to +42° | Polarimetry | 
| Melting Point | 183°C | Differential scanning calorimetry | 
| Structure Verification | Consistent with C₂₄H₂₁NO₄ | NMR, IR, MS | 
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